Propanoic acid, 2-(4-benzoylphenoxy)-2-methyl-, isopropyl ester
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Overview
Description
Propanoic acid, 2-(4-benzoylphenoxy)-2-methyl-, isopropyl ester is an organic compound with a complex structure that includes a benzoylphenoxy group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(4-benzoylphenoxy)-2-methyl-, isopropyl ester typically involves the esterification of 2-(4-benzoylphenoxy)-2-methylpropanoic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-(4-benzoylphenoxy)-2-methyl-, isopropyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The benzoylphenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzoylphenoxy group.
Scientific Research Applications
Propanoic acid, 2-(4-benzoylphenoxy)-2-methyl-, isopropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which propanoic acid, 2-(4-benzoylphenoxy)-2-methyl-, isopropyl ester exerts its effects depends on its interaction with molecular targets. For example, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzoylphenoxy)propanoic acid: A related compound with similar structural features but lacking the isopropyl ester group.
2-(4-Benzoylphenoxy)propanehydrazide: Another derivative with a hydrazide group instead of the ester.
Uniqueness
Propanoic acid, 2-(4-benzoylphenoxy)-2-methyl-, isopropyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
42019-13-6 |
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Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
propan-2-yl 2-(4-benzoylphenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C20H22O4/c1-14(2)23-19(22)20(3,4)24-17-12-10-16(11-13-17)18(21)15-8-6-5-7-9-15/h5-14H,1-4H3 |
InChI Key |
RWYLZMUAGRBIDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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